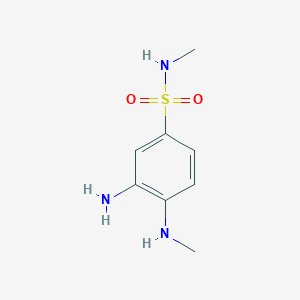

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide

Descripción

Nomenclature Breakdown:

- Parent chain : Benzenesulfonamide (a benzene ring with a sulfonamide group at position 1).

- Substituents :

- Amino group (-NH₂) at position 3.

- Methylamino group (-NHCH₃) at position 4.

- Methyl group (-CH₃) on the sulfonamide nitrogen.

The SMILES notation (CNC1=C(C=C(C=C1)S(=O)(=O)NC)N) and InChIKey (BSCVJYVFYUNMQC-UHFFFAOYSA-N) further validate the structure.

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound is defined by its tetrahedral sulfonamide sulfur atom and planar aromatic ring. Key bond lengths and angles, derived from computational and experimental studies of analogous sulfonamides, are summarized below:

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| S–N (sulfonamide) | 1.618–1.622 | |

| S–O | 1.428–1.441 | |

| C–S (aromatic) | 1.766 | |

| N–C (methylamino) | 1.471–1.476 | |

| O–S–O bond angle | 118.3–119.5° | |

| N–S–C bond angle | 106.9–108.3° |

The sulfonamide group adopts a near-tetrahedral geometry, with the S–N bond exhibiting partial double-bond character due to resonance stabilization between the sulfur and nitrogen atoms. The amino and methylamino groups lie perpendicular to the benzene ring plane to minimize steric hindrance.

Tautomeric and Conformational Analysis

Tautomerism:

No significant tautomerism is observed in this compound. The amino and methylamino groups remain protonated under standard conditions, with no evidence of imine or zwitterionic forms.

Comparative Structural Analysis with Related Sulfonamide Derivatives

Key Comparisons:

3-Amino-4-methylbenzenesulfonamide () :

- Lacks the N-methyl substituent on the sulfonamide group.

- Shorter S–N bond (1.618 Å vs. 1.622 Å) due to reduced steric bulk.

N-Methylbenzenesulfonamide () :

- Features a single methyl group on the sulfonamide nitrogen.

- Broader O–S–O bond angle (119.5° vs. 118.3°) due to decreased electronic repulsion.

4-(Methylamino)benzene-1-sulfonamide () :

- Methylamino group at position 4 but lacks the 3-amino substituent.

- Adopts a staggered conformation to accommodate the lone methylamino group.

Structural Influences on Properties:

Propiedades

IUPAC Name |

3-amino-N-methyl-4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-10-8-4-3-6(5-7(8)9)14(12,13)11-2/h3-5,10-11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCVJYVFYUNMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297986 | |

| Record name | 3-amino-n-methyl-4-(methylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-14-8 | |

| Record name | NSC119949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-n-methyl-4-(methylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide typically involves the introduction of amino and methylamino groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 4-nitrobenzenesulfonamide with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.

Biology: Used in studies involving enzyme inhibition and protein interactions.

Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis. The molecular targets include the active site of the enzyme, where the compound binds and prevents its normal function .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-N-methylbenzenesulfonamide

- 3-Methylamino-4-nitrobenzenesulfonamide

- N-Methyl-4-(methylamino)benzenesulfonamide

Uniqueness

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino and methylamino groups provide versatility in chemical reactions and potential for selective enzyme inhibition, making it a valuable compound in medicinal chemistry .

Actividad Biológica

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique substitution pattern, featuring both amino and methylamino groups attached to a benzenesulfonamide scaffold. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 201.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The presence of both amino groups enhances its ability to interact with various biological targets, particularly enzymes involved in cancer progression.

Research indicates that this compound primarily acts as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in malignant tumors. By inhibiting CA IX, this compound disrupts crucial cellular processes, leading to:

- Reduced cell proliferation : The inhibition of CA IX is associated with decreased tumor growth rates.

- Increased apoptosis : Enhanced programmed cell death in cancer cells has been documented.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Inhibition of Tumor Growth : In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the disruption of pH regulation in the tumor microenvironment due to CA IX inhibition.

- Case Study : A study conducted on a mouse model demonstrated that administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial effects:

- Activity Against Bacteria : Preliminary data suggest that this compound exhibits bactericidal activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. This activity is hypothesized to result from interference with bacterial carbonic anhydrases, similar to its action in human cells .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 4-Amino-N-methylbenzenesulfonamide | Moderate antibacterial activity |

| 3-Methylamino-4-nitrobenzenesulfonamide | Notable anticancer properties but less potent |

| N-Methyl-4-(methylamino)benzenesulfonamide | Limited research; potential antimicrobial effects |

The unique dual amino and methylamino groups in this compound contribute to its distinct biological profile.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies using computational models have suggested favorable absorption characteristics and moderate metabolic stability. However, comprehensive pharmacokinetic studies are still required to fully elucidate its bioavailability and safety profile .

Q & A

Q. Basic

- Methodology :

- Step 1 : Start with substituted benzene derivatives (e.g., 4-acetyl-3-hydroxyphenyl diazenyl precursors) and react with sulfonyl chlorides under anhydrous conditions. Use pyridine as a catalyst to facilitate sulfonamide bond formation .

- Step 2 : Introduce methylamino groups via nucleophilic substitution, employing alkylating agents like methyl iodide in dimethylformamide (DMF) at 60–80°C .

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>98%) .

- Key Factors :

- Temperature control during substitution reactions prevents side-product formation.

- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and yields (reported yields: 60–85%) .

How can the molecular structure of this compound be rigorously characterized?

Q. Basic

- Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., sulfonamide protons at δ 7.8–8.2 ppm) .

- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ with <2 ppm error .

What challenges arise in crystallographic refinement of sulfonamide derivatives, and how can they be mitigated?

Q. Advanced

- Challenges :

- Mitigation :

- Collect high-resolution data (≤0.8 Å) to resolve ambiguities.

- Validate structures with checkCIF, addressing alerts related to bond-length outliers .

How do hydrogen bonding patterns influence the stability and packing of sulfonamide crystals?

Q. Advanced

- Analysis :

- Case Study :

Which analytical techniques are critical for confirming the purity and identity of synthetic intermediates?

Q. Basic

- Purity Assessment :

- HPLC : Use C18 columns (ACN/water gradient; retention time ±0.1 min) .

- Elemental Analysis : Acceptable C/H/N deviations ≤0.4% .

- Identity Confirmation :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions .

How can contradictions in reported biological activities of sulfonamides be resolved?

Q. Advanced

- Case Example :

- Resolution :

What experimental designs are optimal for studying enzyme inhibition by sulfonamide derivatives?

Q. Advanced

- Protocol :

- Advanced Tools :

Which computational methods predict the pharmacological potential of sulfonamide derivatives?

Q. Advanced

- Methods :

- Validation :

- Cross-validate models with leave-one-out (LOO) and external test sets (R² > 0.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.